Metkephamid

Übersicht

Beschreibung

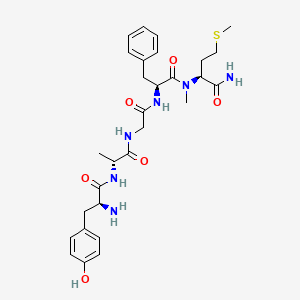

Metkephamid, also known as metkefamide, is a synthetic opioid pentapeptide and a derivative of methionine enkephalin. It has the amino acid sequence tyrosyl-D-alanylglycyl-L-phenylalanyl-N-methyl-L-methioninamide. This compound is known for its potent agonist activity on delta- and mu-opioid receptors, as well as its high affinity for the kappa-3 opioid receptor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Metkephamid is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Metkephamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann am Methioninrest oxidiert werden, was zur Bildung von Methioninsulfoxid führt.

Reduktion: Reduktionsreaktionen können die Oxidation von Methioninsulfoxid zurück zu Methionin umkehren.

Substitution: Substitutionsreaktionen können an den Aminosäureresten auftreten, was zu Modifikationen der Peptidstruktur führt.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) wird häufig als Oxidationsmittel verwendet.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) werden verwendet, um die Oxidation umzukehren.

Substitution: Verschiedene Reagenzien, einschließlich Alkylierungsmittel, können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Methioninsulfoxid (aus der Oxidation) und modifizierte Peptide mit substituierten Aminosäureresten .

Wissenschaftliche Forschungsanwendungen

Metkephamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung für die Untersuchung der Peptidsynthese und -modifikation verwendet.

Biologie: Untersucht für seine Interaktionen mit Opioidrezeptoren und seine Auswirkungen auf zelluläre Signalwege.

Medizin: Erforscht für sein Potenzial als Analgetikum mit reduzierten Nebenwirkungen im Vergleich zu herkömmlichen Opioiden.

Industrie: Wird bei der Entwicklung von peptidbasierten Therapeutika und Arzneimittelverabreichungssystemen eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an Delta- und Mu-Opioidrezeptoren bindet und diese aktiviert. Diese Aktivierung führt zur Hemmung der Adenylatcyclase, was zu einem verringerten Gehalt an cyclischem Adenosinmonophosphat (cAMP) führt. Die Reduktion des cAMP-Spiegels führt letztendlich zur Hemmung der Neurotransmitterfreisetzung und zur Modulation von Schmerzsignalen. Die hohe Affinität von this compound zum Kappa-3-Opioidrezeptor trägt ebenfalls zu seinen analgetischen Wirkungen bei .

Wirkmechanismus

Metkephamid exerts its effects by binding to and activating delta- and mu-opioid receptors. This activation leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels ultimately leads to the inhibition of neurotransmitter release and the modulation of pain signals. This compound’s high affinity for the kappa-3 opioid receptor also contributes to its analgesic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methionin-Enkephalin: Das Elternpeptid von Metkephamid, bekannt für seine kurze Halbwertszeit und seinen schnellen Abbau.

Leucin-Enkephalin: Ein weiteres Enkephalinpeptid mit ähnlicher Opioidrezeptoraktivität.

Dynorphin: Ein Peptid mit hoher Affinität zu Kappa-Opioidrezeptoren und unterschiedlichen analgetischen Eigenschaften.

Einzigartigkeit von this compound

This compound ist einzigartig aufgrund seiner verbesserten Stabilität gegenüber proteolytischem Abbau und seiner Fähigkeit, die Blut-Hirn-Schranke zu durchdringen. Diese Eigenschaften machen es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen mit verlängerten Wirkungen und reduzierten Nebenwirkungen im Vergleich zu anderen Opioidpeptiden .

Biologische Aktivität

Metkephamid (H-Tyr-DAla-Gly-NMeMet-NH2) is a synthetic analog of methionine enkephalin, designed to exhibit potent analgesic properties through its action on opioid receptors. This article provides a comprehensive overview of its biological activity, including its receptor affinity, pharmacokinetics, clinical findings, and the implications of its unique structural characteristics.

This compound is known for its balanced agonistic activity at both the μ-opioid receptor (MOR) and the δ-opioid receptor (DOR). Research indicates that it retains a high affinity for the DOR while being equipotent on the MOR in vitro. Notably, it has been reported to be 100 times more potent than morphine when administered directly into the lateral ventricles and retains significant analgesic effects through systemic administration .

Table 1: Receptor Affinity Comparison

| Compound | MOR Affinity (Ki) | DOR Affinity (Ki) | Potency (Lateral Ventricles) |

|---|---|---|---|

| This compound | Equipotent | 30-100 times more potent than morphine | 100 times more potent than morphine |

| Morphine | Reference | N/A | 1 |

Pharmacokinetics

One of the notable characteristics of this compound is its ability to cross the blood-brain barrier effectively. Unlike many other opioid peptides that have a very short half-life in vivo, this compound exhibits a half-life of approximately 60 minutes , allowing for prolonged analgesic effects following administration . This stability is attributed to modifications at the N- and C-terminals that protect it from proteolytic degradation.

Clinical Findings and Case Studies

Despite its promising profile, this compound's clinical development was halted after Phase I trials due to the emergence of unusual side effects, such as sensations of heaviness in extremities and nasal congestion, which are not typical for standard opioids. However, it demonstrated a reduced incidence of respiratory depression and physical dependence compared to conventional opioids .

Case Study Overview

A case study involving this compound highlighted its efficacy in managing pain without significant adverse effects commonly associated with opioid use. In this study, patients reported satisfactory pain relief with minimal side effects, leading researchers to consider this compound as a potential alternative for pain management in specific populations .

Research Findings

Further studies have explored the mechanisms underlying this compound's analgesic properties. It has been suggested that its action on DOR may contribute significantly to its pain-relieving effects while mitigating some side effects associated with MOR activation. This dual-action mechanism is particularly relevant in developing new analgesics that aim to balance efficacy with safety .

Table 2: Summary of Clinical Trial Outcomes

| Study Phase | Findings | Side Effects |

|---|---|---|

| Phase I | Effective analgesia | Sensations of heaviness, nasal congestion |

| Phase II | Continued efficacy but halted development due to unusual side effects | Less respiratory depression compared to morphine |

Eigenschaften

CAS-Nummer |

66960-34-7 |

|---|---|

Molekularformel |

C29H40N6O6S |

Molekulargewicht |

600.7 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-methylamino]-4-methylsulfanylbutanamide |

InChI |

InChI=1S/C29H40N6O6S/c1-18(33-28(40)22(30)15-20-9-11-21(36)12-10-20)27(39)32-17-25(37)34-23(16-19-7-5-4-6-8-19)29(41)35(2)24(26(31)38)13-14-42-3/h4-12,18,22-24,36H,13-17,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37)/t18-,22+,23+,24+/m1/s1 |

InChI-Schlüssel |

FWDIKROEWJOQIQ-JMBSJVKXSA-N |

SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

Isomerische SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C)[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Kanonische SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

YAGFM |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-Ala-2-N-Me-Met-enkephalinamide enkephalinamide-Met, Ala(2)-N(2)-Me- enkephalinamide-Met, alanyl(2)-N(2)-methyl- LY 127623 LY-127623 Met-enkephalinamide, Ala(2)-N(2)-Me- methionine-enkephalinamide, Ala(2)-N(2)-Me- metkephamid metkephamid monoacetate, (L-Tyr-D-Ala-Gly-L-Phe)-(L-Met)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.